4,10,10-Trifluoro-9(10H)-anthracenone
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Overview
Description
4,10,10-Trifluoro-9,10-dihydroanthracen-9-one is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one typically involves the fluorination of anthracene derivatives. One common method is the reaction of anthracene with diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired trifluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one.
Chemical Reactions Analysis
Types of Reactions
4,10,10-Trifluoro-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
4,10,10-Trifluoro-9,10-dihydroanthracen-9-one has several applications in scientific research:
Materials Science: Used in the development of high-performance polymers and organic electronic materials due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent charge transport properties.
Chemical Sensors: Utilized in the design of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism of action of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one involves its interaction with molecular targets through its fluorinated aromatic structure. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various pathways, including electron transport and redox reactions.
Comparison with Similar Compounds
Similar Compounds
9,10-Difluoro-9,10-dihydroanthracene: Similar in structure but with fewer fluorine atoms, affecting its electronic properties.
9,10-Dihydroxyanthracene: Lacks fluorine atoms and has hydroxyl groups instead, leading to different reactivity and applications.
Uniqueness
4,10,10-Trifluoro-9,10-dihydroanthracen-9-one is unique due to its trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Properties
CAS No. |
91624-90-7 |
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Molecular Formula |
C14H7F3O |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
4,10,10-trifluoroanthracen-9-one |
InChI |
InChI=1S/C14H7F3O/c15-11-7-3-5-9-12(11)14(16,17)10-6-2-1-4-8(10)13(9)18/h1-7H |
InChI Key |
QQBDCLPCFWKMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2(F)F)C(=CC=C3)F |
Origin of Product |
United States |
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